2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22089180 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimicrobial Activity : New pyridine derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. These compounds show variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Enzyme Interaction Studies : The metabolic pathways of related compounds have been investigated, identifying the cytochrome P450 enzymes involved in their oxidative metabolism. This research is crucial for understanding the drug metabolism and potential interactions in human liver microsomes, providing insights into the chemical's pharmacokinetics (Hvenegaard et al., 2012).
Pharmacological Applications : Studies on related analgesic agents reveal the preparation and evaluation of compounds with significant analgesic activity, without the high risk of dependency associated with traditional opioids. This research underscores the potential for creating new pain management therapies (Nakamura et al., 1979).
Chemical Reactions and Mechanisms
Oxidative Debenzylation : Research into the oxidative debenzylation of methoxy-α-methylbenzyl esters, which are structurally related to the specified chemical, explores new methods for the deprotection of sensitive functional groups. This area of study is vital for synthetic chemistry, offering efficient strategies for modifying chemical structures while preserving other functional groups (Yoo, Kim, & Ky, 1990).
Kinetics and Mechanisms of Reactions : Understanding the kinetics and mechanisms of reactions involving compounds like 2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is crucial for developing new synthetic routes and improving existing ones. Studies in this domain provide insights into how these compounds react under various conditions, informing their application in synthesis and drug development (Castro et al., 2001).
Properties
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15-16(2)20(25-3)5-4-17(15)12-23-9-8-22(14-19(23)6-10-24)13-18-7-11-26-21-18/h4-5,7,11,19,24H,6,8-10,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOXBXQFQGVBSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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